6-Bromo-2-methyl-4-phenylquinoline-3-carboxylic acid
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Overview
Description
6-Bromo-2-methyl-4-phenylquinoline-3-carboxylic acid is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has a bromine atom at the 6th position, a methyl group at the 2nd position, a phenyl group at the 4th position, and a carboxylic acid group at the 3rd position on the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-methyl-4-phenylquinoline-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the bromination of 2-methyl-4-phenylquinoline-3-carboxylic acid using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as acetic acid or chloroform and is carried out at a temperature range of 0-25°C to ensure selective bromination at the 6th position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-methyl-4-phenylquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to reduce the carboxylic acid group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) and are carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Products may include quinoline derivatives with additional oxygen-containing functional groups.
Reduction: Products may include 2-methyl-4-phenylquinoline-3-carboxylic acid or its alcohol derivative.
Substitution: Products may include various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-Bromo-2-methyl-4-phenylquinoline-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 6-Bromo-2-methyl-4-phenylquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and the carboxylic acid group play crucial roles in its binding affinity and specificity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-3-methyl-2-phenylquinoline-4-carboxylic acid
- 6-Bromo-2-phenylquinoline-4-carboxylic acid
- 2-Methyl-4-phenylquinoline-3-carboxylic acid
Uniqueness
6-Bromo-2-methyl-4-phenylquinoline-3-carboxylic acid is unique due to the specific arrangement of its substituents. The presence of the bromine atom at the 6th position and the carboxylic acid group at the 3rd position on the quinoline ring confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
6-bromo-2-methyl-4-phenylquinoline-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrNO2/c1-10-15(17(20)21)16(11-5-3-2-4-6-11)13-9-12(18)7-8-14(13)19-10/h2-9H,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLRRYGJBGBBQBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)Br)C3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>51.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49647582 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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